Raptinal

概要

説明

ラプティナルは、ミトコンドリア内因性経路を通じてアポトーシスを急速に誘導する能力で知られる、ビフルオレンジカルバルデヒド化合物です。 これは、カスパーゼ8やカスパーゼ9などの開始カスパーゼの活性化をバイパスして、カスパーゼ3を直接活性化します 。このユニークな特性により、ラプティナルはがん研究および治療における貴重なツールとなっています。

準備方法

合成経路と反応条件

ラプティナルは、多段階有機合成プロセスを通じて合成できます。合成には通常、以下の手順が含まれます。

ビフルオレンコアの形成: ビフルオレンコアは、フルオレン誘導体間の鈴木カップリング反応を通じて合成されます。

アルデヒド基の導入: アルデヒド基は、ホルミル化反応を通じて導入され、多くの場合、Vilsmeier-HaackまたはDuffホルミル化法が使用されます。

精製: 最終生成物は、カラムクロマトグラフィーを使用して精製され、高純度が達成されます。

工業生産方法

ラプティナルの具体的な工業生産方法は広く文書化されていませんが、合成は、収率と純度の最適化を図ったラボ手順のスケールアップを伴う可能性があります。これには、連続フローリアクターの使用や、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が含まれる可能性があります。

化学反応の分析

反応の種類

ラプティナルは、以下のものを含むいくつかのタイプの化学反応を起こします。

酸化: ラプティナルは酸化されてカルボン酸を形成することができます。

還元: ラプティナルの還元により、アルコール誘導体を生成できます。

置換: 求電子置換反応は、ラプティナルの芳香族環を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。

置換: 求電子置換反応は、多くの場合、臭素(Br₂)や硝酸(HNO₃)などの試薬を使用します。

主な生成物

酸化: カルボン酸。

還元: アルコール。

置換: ラプティナルのハロゲン化またはニトロ化誘導体。

科学研究への応用

ラプティナルは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および反応機構を研究するためのプローブとして使用されます。

生物学: 細胞培養研究におけるアポトーシスの誘導に使用され、細胞死経路の理解に役立ちます。

医学: がん細胞においてアポトーシスを急速に誘導できることから、がん治療における可能性が調査されています.

産業: 新しい治療薬の開発や、アポトーシス関連疾患の研究における潜在的な用途があります。

科学的研究の応用

Scientific Research Applications

Raptinal has been applied in various scientific contexts:

Cancer Research

This compound has been extensively utilized in cancer biology to study its effects on tumor growth and apoptosis:

- Tumor Growth Inhibition : In vivo studies demonstrated that this compound significantly delayed tumor growth in melanoma models, enhancing survival rates among treated mice .

- Versatile Cancer Cell Targeting : Its efficacy spans multiple cancer types, making it a promising candidate for developing anti-cancer therapies .

Cell Death Mechanisms

This compound serves as a critical probe for understanding different forms of cell death:

- Apoptosis Studies : It has facilitated research into intrinsic apoptosis pathways and their regulation across various cell types .

- Exploration of Pyroptosis and Ferroptosis : this compound's ability to induce pyroptosis and interact with other cell death modalities broadens its application in studying complex cellular responses to stress and damage .

Drug Discovery

The compound's unique properties make it an attractive candidate for therapeutic development:

- Development of New Therapeutics : this compound's rapid induction of apoptosis can be leveraged in designing novel drugs targeting apoptotic pathways in diseases such as cancer and infectious diseases .

- Research Tool for Apoptosis-related Diseases : Its stability and ease of handling position this compound as a valuable tool for investigating diseases characterized by dysregulated apoptosis .

Case Studies

Several notable studies highlight the applications of this compound:

作用機序

ラプティナルは、アポトーシス経路における重要な実行者カスパーゼであるカスパーゼ3を直接活性化することでその効果を発揮します。この活性化により、さまざまな細胞基質が切断され、最終的に細胞死につながります。分子標的は次のとおりです。

カスパーゼ3: 上流のカスパーゼをバイパスして直接活性化されます。

ミトコンドリア経路: シトクロムcの放出とアポプトソームの形成に関与しています.

類似化合物との比較

ラプティナルは、アポトーシスを急速に誘導するという点でユニークです。類似の化合物には以下のようなものがあります。

スタウロスポリン: アポトーシスの強力な誘導体ですが、より広範な標的を持っています。

ドキソルビシン: DNAインターカレーションと活性酸素種の生成を通じてアポトーシスを誘導する抗がん剤。

パクリタキセル: 微小管を安定化し、細胞分裂を阻害することでアポトーシスを促進します。

ラプティナルは、カスパーゼ3の活性化における特異性と、急速な作用により際立っており、アポトーシス研究と潜在的な治療用途における貴重なツールとなっています .

ご質問や詳細が必要な場合は、お気軽にお問い合わせください。

生物活性

Raptinal is a small molecule that has garnered significant attention in the field of cancer research due to its unique ability to induce apoptosis through various mechanisms. Since its discovery, this compound has been utilized in numerous studies to explore its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for future research.

This compound primarily induces apoptosis by promoting the release of cytochrome c from the mitochondria, thereby activating the intrinsic apoptotic pathway. This process occurs independently of BAX, BAK, and BOK proteins, which are typically involved in mitochondrial outer membrane permeabilization (MOMP) during apoptosis. Notably, this compound can trigger apoptosis rapidly, often within minutes of exposure, making it a powerful tool for studying programmed cell death.

Key Mechanisms

- Cytochrome c Release : this compound induces the release of cytochrome c from mitochondria, initiating caspase activation and subsequent apoptosis .

- Caspase Activation : The compound activates effector caspases such as caspase-3 and caspase-9, leading to cell death .

- Inhibition of PANX1 : this compound also inhibits Pannexin 1 (PANX1), a channel involved in cell death signaling. This dual action—inducing apoptosis while inhibiting PANX1—distinguishes this compound from other pro-apoptotic agents .

Cytotoxic Effects

This compound has demonstrated cytotoxic effects across various cancer cell lines. It has been shown to effectively eliminate cells that harbor defects in the intrinsic apoptotic pathway, providing a potential therapeutic avenue for challenging cancer types.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction Time | Mechanism of Action |

|---|---|---|---|

| HCT116 | 2.5 | 30 min | Intrinsic pathway activation |

| Jurkat | 3.0 | 10 min | Cytochrome c release |

| DLD1 | 4.0 | 15 min | BAX/BAK-independent mechanism |

| SW48 | 5.0 | 20 min | Caspase activation |

Research Findings

Several studies have explored the biological activity of this compound in detail:

- Induction of Apoptosis : Research indicates that this compound induces apoptosis rapidly and reliably across multiple cancer cell lines, bypassing traditional apoptotic pathways . For instance, HCT116 cells treated with this compound exhibited significant annexin-V positivity, indicating early apoptotic changes.

- Inhibition of Inflammasome Activation : this compound's ability to inhibit PANX1 also affects inflammasome activation during apoptosis. In bone marrow-derived macrophages treated with this compound, there was a notable reduction in caspase-1 and gasdermin-D processing compared to controls .

- Utility in Pyroptosis Studies : Beyond apoptosis, this compound has been implicated in studies concerning pyroptosis—a form of programmed cell death associated with inflammation—highlighting its versatility as a research tool .

Case Studies

In one notable case study involving HCT116 cells:

- Methodology : Cells were treated with varying concentrations of this compound.

- Results : A dose-dependent increase in apoptosis was observed, with significant cytochrome c release detected via Western blot analysis.

- : this compound effectively induces apoptosis through mechanisms that do not rely on traditional apoptotic proteins like BAX and BAK.

特性

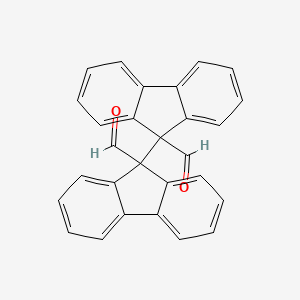

IUPAC Name |

9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANOOJJBKXTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Raptinal?

A: this compound is a small molecule that acts as a potent activator of caspase-3, a key executioner protease in the apoptotic pathway. [, , , , ] This activation leads to both intrinsic apoptosis, characterized by mitochondrial outer membrane permeabilization, and a form of inflammatory cell death called pyroptosis. [, , ] Notably, this compound can induce apoptosis even in the absence of key pro-apoptotic proteins like BAX and BAK, suggesting a unique mechanism for bypassing certain apoptotic checkpoints. []

Q2: How does this compound induce pyroptosis?

A: this compound, through its activation of caspase-3, can cleave Gasdermin E (GSDME). [, ] This cleavage allows GSDME to form pores in the plasma membrane, leading to the release of cellular contents and inflammatory signals, ultimately resulting in pyroptotic cell death. [, ]

Q3: What types of cancer cells have shown sensitivity to this compound?

A3: Research has demonstrated the efficacy of this compound against various cancer types in preclinical models. These include:

- Melanoma: this compound has been shown to induce pyroptosis in both treatment-naïve and therapy-resistant melanoma cell lines, suggesting its potential in overcoming acquired resistance to targeted therapies like BRAF and MEK inhibitors. []

- Glioblastoma: Studies on glioblastoma stem-like cells have shown that this compound induces GSDME cleavage and caspase-3 activation. [] While variations in pyroptotic response exist between mouse and human cell lines, this compound effectively triggers cell death in both. []

- Colon Cancer: In a rat model of 1,2-dimethylhydrazine-induced colon cancer, this compound treatment effectively reduced tumor development. [] This effect was associated with increased levels of pro-apoptotic markers (p53, caspase-3, Bax) and suppression of inflammatory cytokines like TNF-α and IL-6. []

- Hepatocellular Carcinoma: While details are limited, research suggests potential therapeutic applications of this compound, including nanoparticle formulations, in hepatocellular carcinoma. []

Q4: Does this compound interact with Heat Shock Protein 70 (Hsp70)?

A: Studies utilizing a fluorescence resonance energy transfer (FRET) system have investigated the interaction between this compound and the Hsp70/Bax complex. [] Findings suggest that unlike some apoptosis inducers, this compound does not directly influence the interaction between Bax and Hsp70. []

Q5: Has this compound been used to study cell-derived matrices?

A: Yes, this compound has been employed as a tool for generating brain cancer cell-derived matrices. [] By inducing apoptosis in cultured GL261 cells, this compound facilitates the decellularization process, leaving behind a matrix rich in collagen, sulfated glycosaminoglycans, and fibronectin. [] These matrices are valuable for studying tumor microenvironments and their effects on surrounding cells, such as astrocyte migration. []

Q6: Are there known resistance mechanisms to this compound?

A: Current research primarily focuses on this compound's mechanism of action and efficacy in preclinical models. While acquired resistance to this compound has not been extensively studied, its ability to induce pyroptosis even in BRAFi and MEKi resistant melanoma cells suggests a potential to overcome resistance mechanisms associated with these therapies. [] Further investigation is crucial to determine if specific resistance mechanisms to this compound may develop and how to potentially circumvent them.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。